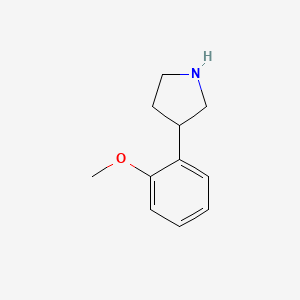

3-(2-Methoxyphenyl)pyrrolidine

概要

説明

3-(2-Methoxyphenyl)pyrrolidine: is an organic compound that features a pyrrolidine ring substituted with a 2-methoxyphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds. The presence of the 2-methoxyphenyl group adds to the compound’s chemical diversity and potential for various applications in medicinal chemistry and other fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the N-arylation of pyrrolidine with 2-methoxyphenyl halides under palladium-catalyzed conditions. This reaction typically uses palladium acetate as the catalyst, triphenylphosphine as the ligand, and a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.

化学反応の分析

Types of Reactions: 3-(2-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using or to yield reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as or , using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Bromine in acetic acid for bromination reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Chemical Properties and Structure

3-(2-Methoxyphenyl)pyrrolidine, with the molecular formula C₁₁H₁₅NO, features a pyrrolidine ring substituted with a methoxyphenyl group. Its structural characteristics contribute to its biological activity, making it a candidate for drug development aimed at treating neurological disorders and other medical conditions.

Pharmaceutical Research Applications

- Neurological Disorders : The compound has been investigated for its neuropharmacological effects, particularly its influence on neurotransmitter systems. Studies suggest that it may modulate receptor activity, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.

- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown activity against leukemia cell lines, suggesting that structural modifications can enhance their efficacy as anticancer agents .

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as dihydrofolate reductase (DHFR) has been explored. Inhibitors of DHFR are crucial in cancer and antimicrobial therapies, making this compound a valuable target for further research .

Biological Studies

- Interaction Studies : Investigations into the interactions of this compound with various receptors and enzymes are critical for understanding its therapeutic potential. These studies help elucidate the mechanisms through which the compound exerts its effects on biological systems.

- Safety Profile : The safety profile of this compound indicates potential irritant effects, necessitating careful handling in laboratory settings. Understanding the toxicity and safety parameters is essential for developing safe therapeutic agents.

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | Similar pyrrolidine structure | Different receptor activity due to structural variation |

| (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride | Contains a thioether | Varied pharmacokinetics and biological activity |

| (S)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride | Different stereochemistry | Stereochemical differences affecting therapeutic effects |

Case Studies

- Neuropharmacological Effects : A study focusing on the modulation of serotonin receptors by this compound demonstrated promising results in enhancing mood-related behaviors in animal models.

- Anticancer Efficacy : Another investigation revealed that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for developing new anticancer drugs .

作用機序

The mechanism of action of 3-(2-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes , modulating their activity. For example, it could inhibit acetylcholinesterase , leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

類似化合物との比較

Pyrrolidine: The parent compound, which lacks the 2-methoxyphenyl group.

2-Methoxyphenylpyrrole: A related compound with a pyrrole ring instead of a pyrrolidine ring.

3-Phenylpyrrolidine: Similar structure but without the methoxy group.

Uniqueness: 3-(2-Methoxyphenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2-methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methoxy group can influence the compound’s lipophilicity , electronic properties , and binding affinity to biological targets, differentiating it from other similar compounds.

生物活性

3-(2-Methoxyphenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and related case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula and a molecular weight of 179.25 g/mol. Its structure features a pyrrolidine ring substituted with a methoxyphenyl group, which may influence its interaction with biological targets.

Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological effects. It may interact with neurotransmitter systems, although specific mechanisms remain to be fully elucidated. Preliminary studies suggest that it could influence neurotransmitter release or receptor binding, warranting further investigation into its role in neurobiology.

Anti-Inflammatory Activity

A related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been studied for its anti-inflammatory properties. MPP was found to suppress nitric oxide production in LPS-treated macrophage-like RAW264.7 cells and inhibit the expression of inflammatory genes such as inducible NO synthase (iNOS) and tumor necrosis factor (TNF)-α . This suggests that compounds structurally related to this compound might also possess similar anti-inflammatory properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Pyrrolidine Ring Formation : Utilizing appropriate precursors to form the pyrrolidine ring.

- Substitution Reactions : Introducing the methoxyphenyl group through electrophilic aromatic substitution or nucleophilic attack.

These methods highlight the versatility in synthesizing this compound for diverse applications in research and pharmaceuticals.

Interaction Studies

Initial studies have focused on the interaction of this compound with various receptors and enzymes. These investigations are crucial for understanding its therapeutic potential and safety profile. For instance, compounds sharing structural features with this compound have shown varied receptor activity, indicating potential differences in pharmacodynamics.

Comparisons with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3-Methoxyphenyl)pyrrolidine | Similar pyrrolidine structure with a different methoxy substitution | Potentially different receptor activity due to structural variation |

| (R)-3-((2-Methoxyphenyl)thio)pyrrolidine | Contains a thioether instead of an alkyl group | May exhibit different pharmacokinetics and biological activity |

| (S)-2-(3-Methoxyphenyl)pyrrolidine | Different stereochemistry affecting biological interactions | Stereochemical differences can lead to varied therapeutic effects |

This table illustrates how variations in structure can lead to significant differences in biological activity, emphasizing the need for comprehensive studies on this compound.

特性

IUPAC Name |

3-(2-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHSRVLRYZPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the enantioselective synthesis of 3-(2-Methoxyphenyl)pyrrolidine important?

A1: this compound serves as a key intermediate in the synthesis of an α2-adrenoceptor antagonist []. Enantioselective synthesis is crucial in pharmaceutical development because different enantiomers of a chiral molecule like this compound can exhibit different pharmacological activities, potencies, and even toxicities. Therefore, developing methods to obtain the desired enantiomer with high purity is essential for drug efficacy and safety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。